3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide
Description
Properties
Molecular Formula |
C12H15BrN2O3 |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C12H15BrN2O3/c1-14-11(16)7-15(2)12(17)8-4-5-10(18-3)9(13)6-8/h4-6H,7H2,1-3H3,(H,14,16) |
InChI Key |
ZPMINNZKDDJHNL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN(C)C(=O)C1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of 4-methoxybenzamide, followed by N-methylation and subsequent reaction with 2-(methylamino)-2-oxoethyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and methylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Functional Group and Pharmacophore Analysis
- Halogen vs.
- Amide vs. Carboxylic Acid : DX-CA-[S2200] replaces the benzamide’s N-methyl group with a carboxylic acid, improving water solubility but reducing membrane permeability.
- Hydrazine Derivatives : Compounds with hydrazine linkers (e.g., ) introduce conjugation pathways, which may stabilize free radicals or facilitate metal coordination, altering mechanisms of action.
Toxicity and Metabolic Considerations
- Fluorinated Analogues : Fluorine substitution (e.g., ) typically reduces metabolic degradation but may increase bioaccumulation risks.
Biological Activity
3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Chemical Formula : C11H14BrN3O3
- Molecular Weight : 300.15 g/mol
- CAS Number : Not specified in the current literature.
The presence of bromine and methoxy groups in the structure suggests potential interactions with biological targets, enhancing its pharmacological profile.
Antiviral Activity
Research indicates that derivatives of benzamide, particularly those similar to 3-bromo-4-methoxy-N-methylbenzamide, exhibit antiviral properties. A related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), was shown to inhibit Hepatitis B virus (HBV) replication by increasing intracellular levels of APOBEC3G, a protein that plays a critical role in viral defense mechanisms .
| Compound | Activity | Target |
|---|---|---|
| IMB-0523 | Anti-HBV | Increases APOBEC3G levels |
| 3-Bromo-4-methoxy-N-methylbenzamide | Potentially antiviral | Similar mechanism expected |
Antiproliferative Effects
In vitro studies have demonstrated that certain benzamide derivatives exhibit antiproliferative effects against various cancer cell lines. For example, compounds with similar structural motifs have shown selective activity against MCF-7 breast cancer cells with IC50 values in the low micromolar range. This suggests that 3-bromo-4-methoxy-N-methylbenzamide may also possess similar properties .
The mechanisms underlying the biological activity of 3-bromo-4-methoxy-N-methylbenzamide are likely multifaceted:
- Inhibition of Viral Replication : By enhancing the levels of antiviral proteins.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Modulation of Enzyme Activity : Potential interactions with kinases or other enzymes involved in cellular signaling pathways.
Case Study 1: Anti-HBV Activity
In a study evaluating the anti-HBV activity of IMB-0523, researchers found significant reductions in viral load in both in vitro and in vivo models using HepG2.2.15 cells and duck HBV models. The compound demonstrated low toxicity and favorable pharmacokinetic profiles, indicating its potential as a therapeutic agent against HBV .
Case Study 2: Anticancer Potential
Another study focusing on N-substituted benzimidazole carboxamides revealed that derivatives with methoxy substitutions exhibited enhanced antiproliferative activities against various cancer cell lines, suggesting a promising avenue for further investigation into benzamide derivatives like 3-bromo-4-methoxy-N-methylbenzamide as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide, and how can reaction conditions be standardized?
- Methodology : The compound’s synthesis likely involves multi-step amidation and bromination. For similar benzamide derivatives, reflux conditions (e.g., 100°C for 2 hours in methanol or acetonitrile) are commonly used for coupling reactions, followed by recrystallization for purification . Standardizing reaction parameters (temperature, solvent polarity, stoichiometry) and monitoring via TLC or HPLC can improve reproducibility. Hazard analysis for brominated intermediates is critical due to potential reactivity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Key signals include the methoxy group (~δ 3.8–4.0 ppm), methylamino protons (~δ 2.8–3.2 ppm), and aromatic protons influenced by bromine’s electron-withdrawing effect (~δ 7.5–8.2 ppm) .
- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion [M+H]+ (calculated for C₁₃H₁₆BrN₂O₃: ~343.03 g/mol) and isotope pattern for bromine (1:1 M/M+2 ratio) .
Q. What solvents and recrystallization methods are effective for purifying this compound?
- Methodology : Methanol and ethanol are preferred for recrystallization due to their moderate polarity and ability to dissolve amide derivatives. Ice-cold water rinsing post-reaction can precipitate crude products, followed by slow cooling of saturated solutions to obtain crystalline solids .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s stereochemistry or crystal packing?
- Methodology : Single-crystal X-ray diffraction using SHELXL can determine bond angles, torsion angles, and hydrogen-bonding networks. For brominated aromatics, anomalous scattering from bromine aids in phase determination. Refinement against high-resolution data (e.g., <1 Å) ensures accurate electron density maps .
Q. What strategies address contradictory spectroscopic or chromatographic data during characterization?
- Methodology :
- NMR Discrepancies : Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on chemical shifts. Use DEPT-135 or 2D NMR (COSY, HSQC) to assign overlapping signals.
- HPLC Purity Issues : Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) to separate brominated byproducts. LC-MS can identify co-eluting impurities .
Q. How can computational modeling (DFT, molecular docking) predict the compound’s reactivity or biological activity?
- Methodology :
- DFT : Calculate Fukui indices to identify electrophilic/nucleophilic sites for bromine substitution or amide hydrolysis.
- Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases) based on the methoxy and methylamino groups’ hydrogen-bonding potential .
Q. What metabolic pathways or toxicity profiles are anticipated for this compound, based on structural analogs?
- Methodology : Compare with metabolites of related benzamides, such as hydroxylation at the methoxy group or N-demethylation. In vitro assays (e.g., cytochrome P450 inhibition) and in silico tools (ADMET Predictor) can assess metabolic stability and hepatotoxicity risks .
Key Challenges and Recommendations
- Synthetic Yield Variability : Optimize bromination step using NBS (N-bromosuccinimide) in DMF under inert atmosphere .
- Crystallization Difficulties : Use seed crystals or slow evaporation from dichloromethane/hexane mixtures .
- Data Reproducibility : Document solvent lot numbers and humidity levels during spectroscopy, as moisture can affect amide stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
